![molecular formula C10H9N3S B6432217 2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine CAS No. 88594-65-4](/img/structure/B6432217.png)
2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine
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Overview
Description
2-{[(Pyridin-4-yl)methyl]sulfanyl}pyrimidine, also known as 2-MSP, is a sulfur-containing heterocyclic compound that is used in a wide range of scientific research applications. It is a versatile compound that can be used as a starting material for synthesizing other compounds, as well as for studying the structure and function of various biological systems.
Scientific Research Applications
Synthesis and Structural Pathways
Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. They exhibit various bond lengths and angles due to their symmetry properties. Researchers have developed several synthetic methods to access pyrimidines, including condensation reactions, cyclizations, and multicomponent reactions. These pathways allow the creation of diverse pyrimidine derivatives with tailored properties .
Anti-Inflammatory Activities
Pyrimidines have demonstrated potent anti-inflammatory effects. They inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and interleukins. These properties make pyrimidines promising candidates for developing anti-inflammatory agents. Researchers continue to explore novel pyrimidine analogs with enhanced efficacy and minimal toxicity .
Anticancer Potential
Certain pyrimidine derivatives exhibit anticancer activity. For instance, 2,4-disubstituted 6-(5-substituted pyridin-2-amino)pyrido[3,4-d]pyrimidine derivatives have been identified as effective EGFR inhibitors. These compounds hold promise in cancer therapy .
Other Clinical Applications
Beyond the mentioned fields, pyrimidines also play roles in antifungal, antituberculosis, antitumor, antidepressant, antiplatelet, antihypertensive, and herbicidal applications. Thienopyrimidine-containing compounds are found in pharmaceutical medications and natural products .
Mechanism of Action
Target of Action
The primary targets of 2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response, which is a protective reaction to injury or infection.
Mode of Action
2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, which can help to alleviate symptoms associated with inflammation.
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation. By inhibiting the expression and activities of key inflammatory mediators, it disrupts the normal progression of these pathways, leading to a reduction in inflammation .
Pharmacokinetics
The compound’s sulfur-containing structure may influence its oxidative processes in the organism
Result of Action
The molecular and cellular effects of 2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine’s action primarily involve a reduction in inflammation. By inhibiting key inflammatory mediators, the compound can decrease the inflammatory response at the molecular and cellular levels .
properties
IUPAC Name |
2-(pyridin-4-ylmethylsulfanyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFIXZNLHHUGAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90530583 |
Source
|
Record name | 2-{[(Pyridin-4-yl)methyl]sulfanyl}pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90530583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine, 2-[(4-pyridinylmethyl)thio]- | |
CAS RN |
88594-65-4 |
Source
|
Record name | 2-{[(Pyridin-4-yl)methyl]sulfanyl}pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90530583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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